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Fevipiprant (QAW039) is an oral, selective, and reversible antagonist of the prostaglandin D2
(PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule
expressed on Th2 cells (CRTH2).[1][2] The CRTH2 receptor is a key mediator in type 2 (T2)-
high inflammation, a common endotype in asthma, making it a therapeutic target.[3]
Fevipiprant was developed for the treatment of asthma and other allergic conditions.[4][5]
Although later-stage trials led to the discontinuation of its development for asthma, the data
from early-phase studies provide valuable insights into the pharmacology of CRTH2
antagonists. This technical guide summarizes the key pharmacokinetic (PK) and
pharmacodynamic (PD) findings from early trials of fevipiprant.

Mechanism of Action

Prostaglandin D2 (PGD2) is primarily released by mast cells and plays a crucial role in allergic
inflammation. It binds to two receptors: the DP1 receptor and the CRTH2 (or DP2) receptor.
The CRTH2 receptor is expressed on key inflammatory cells, including T-helper 2 (Th2) cells,
eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). Activation of the CRTH2
receptor by PGD2 leads to the recruitment and activation of these cells, promoting the release
of inflammatory cytokines like IL-4, IL-5, and IL-13, which drive the pathophysiology of asthma.
Fevipiprant competitively antagonizes the CRTH2 receptor, thereby inhibiting the downstream
inflammatory cascade.
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Fevipiprant's Mechanism of Action.

Pharmacokinetics
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Early Phase | studies in healthy volunteers established the pharmacokinetic profile of
fevipiprant following single and multiple oral doses.

Absorption and Distribution

Fevipiprant is absorbed orally, with peak plasma concentrations (Tmax) observed between 1
to 3 hours after dosing. The plasma concentration then declines in a multi-exponential manner.

Metabolism and Elimination

Fevipiprant is metabolized by several uridine 5'-diphospho-glucuronosyltransferase (UGT)
enzymes to an inactive acyl-glucuronide (AG) metabolite, which is the only major human
metabolite. Elimination occurs through both urinary excretion of the parent drug and its AG
metabolite. Biliary excretion is also a possible clearance pathway. The apparent terminal half-
life (t1/2) is approximately 18 to 20 hours. Steady state is typically achieved within 4 days of
once-daily dosing, with less than a two-fold accumulation. Food has been shown to have a
minimal impact on the pharmacokinetics of fevipiprant.

Pharmacokinetic Parameters in Healthy Volunteers

The following tables summarize the key pharmacokinetic parameters of fevipiprant from a
Phase | study in healthy volunteers.

Table 1: Single Ascending Dose Pharmacokinetics of Fevipiprant

Tmax (h) Cmax (ng/mL) AUC (ng-h/mL)

Dose . t1/2 (h) (mean)
(median) (mean) (mean)
Data not Data not
100 mg 1.0-3.0 . » 18.6
specified specified
Data not Data not
300 mg 1.0-3.0 . . 20.2
specified specified

Data derived from a Phase | study in healthy volunteers.

Table 2: Multiple Ascending Dose Pharmacokinetics of Fevipiprant (at Day 7)
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. . . Accumulation Ratio (AUC)
Dosing Regimen Tmax (h) (median)

(mean)
100 mg once daily 1.0-3.0 1.3-14
300 mg once daily 1.0-3.0 1.3-14
250 mg twice daily 1.0-3.0 1.8

Data derived from a Phase | study in healthy volunteers.

A population PK analysis involving 1281 healthy subjects and asthma patients described
fevipiprant's pharmacokinetics using a two-compartment model with first-order absorption and
elimination. This analysis also revealed that asthma patients had approximately 37% higher
exposure to fevipiprant than healthy subjects.

Experimental Protocols of Key Early Trials
Phase | Studies in Healthy Volunteers

» Design: These were randomized, placebo-controlled, single and multiple ascending dose
studies.

o Population: Healthy adult volunteers. A total of 48 subjects participated in one of the initial
Phase I trials.

e Dosing: Single oral doses ranged from 10 to 300 mg. Multiple-dose regimens included 100
mg and 300 mg once daily, and 250 mg twice daily for 7 days. Doses up to 500 mg per day
were evaluated.

» Methodology: Serial blood and urine samples were collected to determine the
pharmacokinetic parameters of fevipiprant and its acyl-glucuronide metabolite. Safety and
tolerability were assessed through monitoring of adverse events, vital signs, ECGs, and
clinical laboratory tests.

Phase lla Study in Eosinophilic Asthma

» Design: A randomized, double-blind, placebo-controlled trial.
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e Population: 61 patients with moderate-to-severe persistent asthma and evidence of sputum
eosinophilia (=2%).

e Dosing: Fevipiprant 225 mg orally twice daily or placebo for 12 weeks.

o Methodology: The primary endpoint was the change in sputum eosinophil percentage.
Bronchial biopsies were also performed to assess submucosal eosinophil counts.

Phase lIlb Dose-Ranging Study

» Design: Arandomized, double-blind, placebo-controlled, multicenter study.

o Population: Adult patients with allergic asthma uncontrolled on low-dose inhaled
corticosteroids (ICS).

e Dosing: A wide range of once-daily (1 mg to 450 mg) and twice-daily (2 mg to 150 mg) doses
of fevipiprant were compared against placebo and montelukast (10 mg once daily) for 12
weeks. All patients were maintained on inhaled budesonide.

» Methodology: The primary endpoint was the change in pre-dose forced expiratory volume in
1 second (FEV1) at week 12.
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Typical Phase Il Clinical Trial Workflow.
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Pharmacodynamics

Early-phase trials demonstrated fevipiprant's ability to modulate the inflammatory processes

characteristic of allergic asthma.

Anti-inflammatory Effects

A key pharmacodynamic effect of fevipiprant is the reduction of eosinophilic airway

inflammation. In a Phase lla study, patients with moderate-to-severe asthma and sputum

eosinophilia (=2%) were treated with fevipiprant 225 mg twice daily for 12 weeks.

Table 3: Effect of Fevipiprant on Sputum Eosinophils

Treatment Group

Baseline Sputum
Eosinophils
(Geometric Mean
%)

Week 12 Sputum
Eosinophils
(Geometric Mean
%)

Fold Reduction vs.
Placebo

Fevipiprant (225 mg

5.4

11

3.5-fold greater

BID) decrease

Placebo 4.6 3.9

Data from a Phase lla study in patients with eosinophilic asthma.

This study also showed a reduction in bronchial submucosal eosinophil numbers in biopsy
samples for the fevipiprant group compared to placebo.

Effects on Lung Function and Symptoms

The effects of fevipiprant on lung function have been evaluated in Phase Il studies. In a dose-
ranging study involving patients with allergic asthma uncontrolled on low-dose ICS, fevipiprant
produced a statistically significant improvement in the pre-dose FEV1 at week 12. The optimal
total daily dose was identified as 150 mg. However, in this study, no significant impact on other
efficacy endpoints, such as asthma symptom control, was observed. Another Phase Il study in
patients with mild-to-moderate uncontrolled allergic asthma did not show a significant
difference in trough FEV1 or Asthma Control Questionnaire (ACQ) scores for the overall
population. However, a subgroup analysis of patients with more severe airflow limitation (FEV1
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<70% of predicted) did show significant improvements in both trough FEV1 and ACQ7 scores
with fevipiprant treatment.
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Relationship between PK and PD of Fevipiprant.

Safety and Tolerability

Across early-phase trials, fevipiprant was generally well-tolerated at single and multiple oral
doses up to 500 mg per day. The incidence of adverse events was not dose-dependent and
was similar between fevipiprant and placebo groups. Most adverse events were mild to
moderate in severity, with headache and nasal congestion being among the most common. No
serious adverse events or deaths were reported in the initial Phase | studies.

Conclusion
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Early clinical trials established a clear pharmacokinetic and pharmacodynamic profile for
fevipiprant. It demonstrated a predictable pharmacokinetic profile with an approximate 20-hour
half-life, supporting once-daily dosing. Pharmacodynamically, fevipiprant showed a consistent
and significant effect on reducing eosinophilic airway inflammation, a key driver of asthma
pathology. While the link to clinical efficacy in broader asthma populations proved challenging
in later-stage trials, the data from these foundational studies underscore the potential of
CRTH2 antagonism to modulate T2 inflammation and provide a valuable knowledge base for
the continued development of therapeutics targeting this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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